molecular formula C16H15NO3 B2947189 N-benzyl-2-(2-formylphenoxy)acetamide CAS No. 575448-44-1

N-benzyl-2-(2-formylphenoxy)acetamide

Cat. No. B2947189
M. Wt: 269.3
InChI Key: MLMGOHZLXNKQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(2-formylphenoxy)acetamide (NBFA) is a synthetic compound that has been studied for its potential applications in the field of biochemistry and physiology. NBFA has been found to possess a variety of biochemical and physiological effects, and its synthesis method has been well-documented.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of N-benzyl-2-(2-formylphenoxy)acetamide can be achieved through a multi-step reaction pathway starting from commercially available starting materials.

Starting Materials
2-bromoacetophenone, 2-hydroxybenzaldehyde, benzylamine, sodium hydride, acetic anhydride, acetic acid, sodium acetate, hydrochloric acid, sodium hydroxide, ethanol, diethyl ether, wate

Reaction
Step 1: Synthesis of 2-(2-bromoacetophenyl)phenol by reacting 2-bromoacetophenone with 2-hydroxybenzaldehyde in ethanol with sodium hydroxide as a catalyst., Step 2: Synthesis of N-benzyl-2-(2-hydroxyphenoxy)acetamide by reacting benzylamine with 2-(2-bromoacetophenyl)phenol in ethanol with sodium hydride as a base., Step 3: Synthesis of N-benzyl-2-(2-formylphenoxy)acetamide by reacting N-benzyl-2-(2-hydroxyphenoxy)acetamide with acetic anhydride in acetic acid with sodium acetate as a catalyst., Step 4: Purification of the final product by recrystallization from diethyl ether and water, followed by drying under vacuum.

Scientific Research Applications

N-benzyl-2-(2-formylphenoxy)acetamide has been studied for its potential applications in biochemistry and physiology. It has been used to study the effects of drugs on the body, as well as to study the effects of various environmental factors on the body. It has also been used to study the effects of radiation on the body, as well as to study the effects of various hormones on the body.

Mechanism Of Action

N-benzyl-2-(2-formylphenoxy)acetamide has been found to interact with a variety of enzymes and proteins in the body. It has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been found to interact with the protein kinase C, which is involved in signal transduction.

Biochemical And Physiological Effects

N-benzyl-2-(2-formylphenoxy)acetamide has been found to have a variety of biochemical and physiological effects on the body. It has been found to have an inhibitory effect on the enzyme cytochrome P450, which can lead to an increase in the levels of certain drugs in the body. It has also been found to have an inhibitory effect on the protein kinase C, which can lead to an inhibition of signal transduction. Additionally, it has been found to have an inhibitory effect on the enzyme monoamine oxidase A, which can lead to an increase in the levels of certain neurotransmitters in the body.

Advantages And Limitations For Lab Experiments

The advantages of using N-benzyl-2-(2-formylphenoxy)acetamide in laboratory experiments include its low toxicity and its ability to interact with a variety of enzymes and proteins in the body. Additionally, its synthesis method is well-documented, and it is relatively easy to obtain. However, there are some limitations associated with using N-benzyl-2-(2-formylphenoxy)acetamide in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its effects on the body can vary depending on the dose and the duration of exposure.

Future Directions

There are a number of potential future directions for research on N-benzyl-2-(2-formylphenoxy)acetamide. For example, further research could be conducted to investigate the effects of N-benzyl-2-(2-formylphenoxy)acetamide on other enzymes and proteins in the body. Additionally, further research could be conducted to investigate the effects of N-benzyl-2-(2-formylphenoxy)acetamide on various hormones and neurotransmitters in the body. Additionally, further research could be conducted to investigate the effects of N-benzyl-2-(2-formylphenoxy)acetamide on the development and progression of various diseases. Finally, further research could be conducted to investigate the potential therapeutic applications of N-benzyl-2-(2-formylphenoxy)acetamide.

properties

IUPAC Name

N-benzyl-2-(2-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-11-14-8-4-5-9-15(14)20-12-16(19)17-10-13-6-2-1-3-7-13/h1-9,11H,10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMGOHZLXNKQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(2-formylphenoxy)acetamide

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